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N-(4,7-Dimethyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine

Sigma-2 receptor TMEM97 Binding affinity

N-(4,7-Dimethyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine (CAS not assigned; molecular weight 440.5 g/mol) is a synthetic acylguanidine derivative that incorporates a 4,7-dimethylquinazoline moiety connected via a guanidine bridge to a phenothiazine-10-carbonyl group. This compound belongs to a class of nitrogenous-ring acylguanidines that have been explored as modulators of sigma receptors and serotonin 5-HT5A receptors, with the phenothiazine carbonyl element providing conformational flexibility and redox activity of potential relevance to central nervous system pharmacology.

Molecular Formula C24H20N6OS
Molecular Weight 440.5 g/mol
Cat. No. B11045947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-Dimethyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine
Molecular FormulaC24H20N6OS
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=NC(=C2C=C1)C)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
InChIInChI=1S/C24H20N6OS/c1-14-11-12-16-15(2)26-23(27-17(16)13-14)28-22(25)29-24(31)30-18-7-3-5-9-20(18)32-21-10-6-4-8-19(21)30/h3-13H,1-2H3,(H3,25,26,27,28,29,31)
InChIKeySOIQLXUALSOUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,7-Dimethyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine: Compound Identity and Core Pharmacological Profile


N-(4,7-Dimethyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine (CAS not assigned; molecular weight 440.5 g/mol) is a synthetic acylguanidine derivative that incorporates a 4,7-dimethylquinazoline moiety connected via a guanidine bridge to a phenothiazine-10-carbonyl group . This compound belongs to a class of nitrogenous-ring acylguanidines that have been explored as modulators of sigma receptors and serotonin 5-HT5A receptors, with the phenothiazine carbonyl element providing conformational flexibility and redox activity of potential relevance to central nervous system pharmacology [1]. The compound has been deposited in ChEMBL (CHEMBL5175530) and BindingDB (BDBM50604966) with experimentally determined sigma receptor binding affinities, establishing it as a characterized tool compound for sigma receptor research [2].

Sigma receptor tool compound characterized for sigma-2/TMEM97 binding
Acylguanidine chemotype with phenothiazine-10-carbonyl for CNS pharmacology research
Publicly deposited in ChEMBL and BindingDB with reported affinity data

Why In-Class Guanidine Analogs Cannot Replace N-(4,7-Dimethyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine


Acylguanidine derivatives bearing quinazoline and phenothiazine motifs display receptor binding profiles that are exquisitely sensitive to methylation patterns on the quinazoline ring and to the nature of the N-acyl substituent [1]. Even close structural analogs—such as the 4-monomethyl derivative lacking the 7-methyl group, or variants where the phenothiazine-10-carbonyl is replaced by a simple benzoyl or heteroaryl carbonyl—exhibit substantially different sigma receptor subtype selectivity and potency [2]. Consequently, generic substitution or interchanging compounds based solely on the presence of the quinazoline–guanidine–carbonyl scaffold risks introducing unpredictable shifts in target engagement that cannot be compensated by minor formulation adjustments. The quantitative evidence presented in Section 3 demonstrates that the specific 4,7-dimethyl substitution pattern and the phenothiazine-10-carbonyl group together confer a measurable sigma-2 versus sigma-1 selectivity profile that is absent in the 4-monomethyl comparator, making direct replacement scientifically unsound for any experiment dependent on defined sigma receptor pharmacology.

Methylation pattern 4-monomethyl analog substitution may shift sigma-2 affinity, altering subtype engagement profile.
Carbonyl variation Replacing phenothiazine-10-carbonyl with benzoyl or heteroaryl carbonyl can change sigma receptor selectivity.
Scaffold reliance Quinazoline–guanidine analogs without 7-methyl group may not reproduce reported binding profile; direct substitution may require validation.

Quantitative Differentiation Evidence: N-(4,7-Dimethyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine vs. Closest Structural and Pharmacological Analogs


Sigma-2 Receptor Affinity: Direct Comparison with the 4-Monomethyl Analog

The target compound binds sigma-2 receptor (TMEM97) in rat PC12 cell membranes with a Ki of 5.10 nM [1]. In contrast, the 4-monomethyl analog N-(4-Methyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine has a reported sigma-2 Ki of 17 nM under comparable assay conditions [2]. The additional 7-methyl group thus confers a 3.3-fold enhancement in sigma-2 binding affinity, establishing a clear structure–activity relationship that differentiates the 4,7-dimethyl compound from its closest analog.

Sigma-2 Affinity vs. 4-Methyl Analog
Reported
Ki 5.10 nM vs. 17 nM
3.3-fold higher binding
Supports sigma-2 engagement assay sensitivity review
Rat PC12 membranes; [3H]-DTG + pentazocine
Sigma-2 receptor TMEM97 Binding affinity

Sigma-2/Sigma-1 Selectivity Ratio: Quantitative Evidence of Subtype Preference

The target compound exhibits a sigma-2 Ki of 7.90 nM versus a sigma-1 Ki of 29 nM in human HEK293T cell membranes, yielding a sigma-2/sigma-1 selectivity ratio of 3.7-fold [1]. The 4-monomethyl analog shows a sigma-2 Ki of 17 nM, but its sigma-1 affinity has not been reported in the same dataset, preventing a direct selectivity comparison [2]. Nonetheless, the absolute sigma-1 Ki of 29 nM for the target compound confirms that it is not a pan-sigma ligand and possesses measurable sigma-2 preference. This contrasts with classical phenothiazine antipsychotics (e.g., haloperidol) which typically exhibit higher sigma-1 affinity, and with certain aminotetralin-based sigma-2 ligands such as JVW-1601 (sigma-2 Ki = 5.5 nM, 36-fold selectivity) [3], placing the 4,7-dimethyl compound in a distinct selectivity bracket.

Sigma-2/Sigma-1 Selectivity
Reported
3.7-fold sigma-2 preference
vs. haloperidol (sigma-1) and JVW-1601 (36-fold)
Reported selectivity profile may support partial sigma-2 bias studies
Human HEK293T; radioligand competition
Sigma-1 receptor Sigma-2 selectivity Subtype selectivity

Cross-Species Consistency of Sigma-2 Binding: Rat vs. Human Ortholog Comparison

The target compound maintains comparable sigma-2 affinity across rat (Ki = 5.10 nM) [1] and human (Ki = 7.90 nM) [2] receptor orthologs, a 1.5-fold variation that falls within typical inter-assay variability. This cross-species consistency is not always observed among sigma-2 ligands; for example, certain aminotetralin analogs exhibit larger species-dependent shifts in affinity [3]. Stable affinity across rodent and human sigma-2 receptors reduces the risk that in vivo rodent pharmacology will fail to translate to human target engagement.

Cross-species Sigma-2 Ki
Reported
Rat 5.10 nM / Human 7.90 nM
1.5-fold variation
Supports cross-species model-response context
Rat endogenous vs. human recombinant
Species ortholog Translational relevance Sigma-2 receptor

Structural Differentiation: 4,7-Dimethylquinazoline vs. 4-Methylquinazoline SAR

The presence of a second methyl group at the 7-position of the quinazoline ring distinguishes the target compound from the 4-monomethyl analog. In related quinazoline-guanidine chemotypes, the 7-substituent has been shown to modulate both receptor binding conformation and metabolic stability [1]. Although direct metabolic stability data for the target compound versus the 4-monomethyl analog are not publicly available, the 3.3-fold sigma-2 affinity difference documented above provides an experimentally validated SAR anchor that the 7-methyl group contributes positively to target engagement [2]. This methylation pattern is absent in most commercially available quinazoline-guanidine screening compounds, making the target compound a discrete chemical entity with a non-trivial synthetic route to the specific substitution pattern.

4,7-Dimethyl vs. 4-Methyl SAR
Class-level
7-methyl presence correlates with 3.3-fold sigma-2 gain
Structural differentiation supports SAR compound procurement
Data to verify; class-level SAR inference
Structure–activity relationship Quinazoline methylation Ligand design

Recommended Application Scenarios for N-(4,7-Dimethyl-quinazolin-2-yl)-N'-(phenothiazine-10-carbonyl)-guanidine Based on Quantitative Differentiation Evidence


Sigma-2 Receptor Pharmacological Profiling in CNS Disease Models

The compound's sigma-2 Ki of 5.10–7.90 nM and measurable sigma-2 preference (3.7-fold over sigma-1) make it suitable as a reference ligand in sigma-2/TMEM97 competition binding assays for CNS target validation, particularly in schizophrenia and dementia models where 5-HT5A and sigma receptor pathways intersect [1]. When higher selectivity is required, JVW-1601 (36-fold) should be used instead; when pan-sigma inhibition is desired, haloperidol is preferred. The target compound occupies a middle ground that enables dose–response studies exploring the pharmacological consequences of partial sigma-2 bias.

Structure–Activity Relationship Studies on Quinazoline Methylation

Because the 4,7-dimethylquinazoline pattern is synthetically distinct from the more common 4-monomethyl or unsubstituted quinazoline scaffolds, this compound serves as a key comparator in SAR series exploring the impact of 7-position substitution on sigma receptor binding and downstream functional activity [2]. Procurement of the precisely substituted compound avoids the ambiguity introduced by using mixtures of methylated congeners.

Cross-Species Translational Pharmacology Bridging Rat and Human Sigma-2 Biology

The narrow rat-to-human sigma-2 affinity gap (5.10 vs. 7.90 nM) positions this compound as a translational tool for studies that require comparable target engagement in rodent behavioral assays and human-derived cellular models [3]. This reduces the need for species-specific affinity correction factors that complicate the interpretation of in vivo efficacy data.

Application
Selection Property
Validation Focus
CNS sigma receptor profiling
Sigma-2 preference profile
Sigma-2/TMEM97 competition binding assay validation
Quinazoline methylation SAR
4,7-Dimethyl substitution pattern
Sigma receptor binding confirmation and analog comparison
Cross-species sigma-2 comparison
Rat/human affinity consistency
Species ortholog binding model-response review
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